Local Anesthetic Activity: 2-Phenylcyclopropanecarboxylate Esters Match Cinnamic Acid Esters and Outperform 1-Phenyl Isomers
In a head-to-head goldfish overturn assay comparing local anesthetic activity, esters of 2-phenylcyclopropanecarboxylic acid demonstrated activity comparable to cinnamic acid esters and significantly superior to the 1-phenylcyclopropane regioisomer [1]. The relative order of activity was explicitly determined as: cinnamic acid esters ≃ 2-phenylcyclopropane carboxylate esters > 1-phenylcyclopropane carboxylate esters [1]. This establishes a clear structure-activity relationship wherein the 2-phenyl substitution pattern is critical for achieving desired pharmacological effects.
| Evidence Dimension | Local Anesthetic Activity (Goldfish Overturn Assay) |
|---|---|
| Target Compound Data | 2-Phenylcyclopropane carboxylate esters - Activity comparable to cinnamic acid esters |
| Comparator Or Baseline | Cinnamic acid esters (≃ activity) and 1-Phenylcyclopropane carboxylate esters (lower activity) |
| Quantified Difference | 2-phenylcyclopropane carboxylates > 1-phenylcyclopropane carboxylates; 2-phenylcyclopropane carboxylates ≃ cinnamic acid esters |
| Conditions | Goldfish overturn assay; in vitro acetylcholinesterase inhibition enzyme assay |
Why This Matters
For researchers developing local anesthetics or exploring bioisosteric replacements, the 2-phenylcyclopropane scaffold offers a validated, cinnamic acid-equivalent alternative with potentially distinct metabolic and pharmacokinetic properties.
- [1] An Investigation into the Bioisosterism of Vinyl and Cyclopropyl Groups in Local Anesthetics. (1992). Journal of the Pennsylvania Academy of Science, 66(1), 20–24. View Source
